Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-23-17(22)11-3-6-13(7-4-11)21-16-14-9-12(18)5-8-15(14)19-10-20-16/h3-10H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLBHQYBAJLYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Esterification: The final step involves the esterification of the amino-substituted quinazoline with ethyl 4-aminobenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Ester Hydrolysis: Acidic or basic conditions
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Amino or thiol-substituted quinazoline derivatives
Ester Hydrolysis: Carboxylic acid and alcohol
Scientific Research Applications
Cancer Treatment
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate is associated with the inhibition of receptor tyrosine kinases, which are critical in the development and progression of many cancers. These kinases, such as the epidermal growth factor receptor (EGFR), are often overexpressed or mutated in various malignancies, including breast, lung, and colorectal cancers.
Case Studies
- Breast Cancer : Research indicates that compounds similar to this compound exhibit potent antiproliferative effects against breast cancer cell lines, demonstrating their potential as targeted therapies .
- Leukemias : Quinazoline derivatives have also shown activity against various leukemia cell lines, suggesting their utility in treating hematological malignancies .
Neurodegenerative Diseases
The compound's analogs are being investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for cognitive function.
Research Findings
A study explored the synthesis of quinazoline derivatives with AChE inhibitory activity, revealing promising results that suggest these compounds could serve as leads for developing treatments for Alzheimer's disease .
Antimicrobial Activity
Emerging research has also highlighted the antimicrobial properties of quinazoline derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains.
Antimicrobial Studies
Recent studies evaluated the antimicrobial activity of related compounds against various pathogens, indicating that modifications to the quinazoline structure can enhance efficacy against resistant strains .
Pharmaceutical Development
The pharmaceutical applications of this compound extend beyond direct therapeutic uses. Its potential as a lead compound in drug design is significant due to its structural versatility and biological activity.
Drug Design Insights
The structure-activity relationship (SAR) studies conducted on quinazoline derivatives have provided insights into optimizing these compounds for better efficacy and reduced side effects. For example, modifications at specific positions on the quinazoline ring have been associated with enhanced potency against targeted receptors .
Summary Table: Applications Overview
| Application Area | Mechanism/Action | Notable Findings |
|---|---|---|
| Cancer Treatment | Inhibition of receptor tyrosine kinases | Effective against breast cancer and leukemias |
| Neurodegenerative Diseases | AChE inhibition | Potential leads for Alzheimer's treatment |
| Antimicrobial Activity | Activity against bacterial strains | Effective against resistant pathogens |
| Pharmaceutical Development | Lead compound for drug design | Insights from SAR studies for optimization |
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the growth and spread of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on ethyl benzoate derivatives with modifications to the aromatic or heterocyclic substituents, as identified in the evidence.
Table 1: Key Structural and Functional Differences
Critical Analysis of Structural Differences
- Electron-Withdrawing vs. By contrast, dimethylamino groups () improve resin reactivity through electron donation .
- Heterocyclic Influence : Pyridazine () and isoxazole () substituents may alter solubility and metabolic stability compared to quinazoline-based analogs.
- Sulfonamide Linkers: Compounds like ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate () introduce sulfonamide groups, which are common in protease inhibitors but may reduce membrane permeability .
Biological Activity
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of quinazoline derivatives. For instance, a series of 6-chloroquinazoline derivatives were synthesized and evaluated against human cancer cell lines. Notably, compounds derived from 6-chloroquinazoline exhibited significant cytotoxic effects, inducing apoptosis in MGC-803 and Bcap-37 cells with apoptosis rates of 31.7% and 21.9%, respectively, when treated with 10 μM concentrations .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Cell Line | Apoptosis Rate (%) | Concentration (μM) |
|---|---|---|---|
| 6-Chloroquinazoline 5a | MGC-803 | 31.7 | 10 |
| 6-Chloroquinazoline 5f | Bcap-37 | 21.9 | 10 |
These findings suggest that this compound may possess similar antitumor properties due to its structural similarities with other active quinazoline compounds.
Antimicrobial Effects
Quinazolines are also recognized for their antimicrobial properties. A study evaluating various quinazolinone derivatives found that certain compounds exhibited strong antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Anti-inflammatory Properties
In addition to antitumor and antimicrobial activities, quinazolines have been reported to exhibit anti-inflammatory effects. The presence of specific substituents on the quinazoline ring can enhance these properties, making them suitable candidates for further development as anti-inflammatory agents .
Study on Quinazoline Derivatives
A comprehensive study synthesized various derivatives of quinazoline and evaluated their biological activities. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced their anticancer efficacy. For example, certain derivatives showed IC50 values below 10 nM against multiple cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | , |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced inflammation markers in vitro |
Molecular Docking Studies
Molecular docking studies have also been conducted to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies suggest that the compound may interact favorably with target enzymes, potentially leading to significant biological effects .
Q & A
Q. Which computational tools predict metabolic pathways and toxicity profiles?
- Methodology :
- ADMET prediction : Use SwissADME to estimate LogP (2.5–3.5), BBB permeability (low), and CYP inhibition .
- MetaSite : Identifies probable oxidation sites (e.g., quinazoline C-2 position) .
- Molecular dynamics (MD) : Simulate binding pocket flexibility (RMSD < 2 Å over 100 ns) to prioritize stable analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
